molecular formula C12H17BrN4O2S B12268836 1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane

1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane

Cat. No.: B12268836
M. Wt: 361.26 g/mol
InChI Key: FFELLMRCSPQUJK-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrimidine group, a cyclopropanesulfonyl group, and a diazepane ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with cyclopropanesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The bromopyrimidine group is known to interact with nucleic acids, while the cyclopropanesulfonyl group can form covalent bonds with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid
  • 1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile
  • 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride

Uniqueness

1-(5-Bromopyrimidin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane is unique due to the presence of both the cyclopropanesulfonyl group and the diazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17BrN4O2S

Molecular Weight

361.26 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-4-cyclopropylsulfonyl-1,4-diazepane

InChI

InChI=1S/C12H17BrN4O2S/c13-10-8-14-12(15-9-10)16-4-1-5-17(7-6-16)20(18,19)11-2-3-11/h8-9,11H,1-7H2

InChI Key

FFELLMRCSPQUJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

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